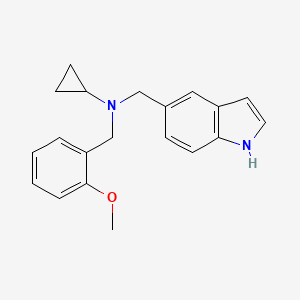![molecular formula C18H23N3O4S B5904936 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide](/img/structure/B5904936.png)
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide, also known as MPSP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide works by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons. It also activates the Nrf2 pathway, which is involved in cellular defense mechanisms and can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide has been shown to have several biochemical and physiological effects, including reducing inflammation in the brain, protecting against oxidative stress, and promoting the survival of neurons. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide in lab experiments is its neuroprotective effects, which can help to reduce damage to neurons and improve the accuracy of experimental results. However, one limitation is that 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide may have different effects in different animal models or in humans, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide, including studying its potential use in treating other neurodegenerative diseases, optimizing its synthesis methods to produce higher yields, and investigating its potential applications in other fields such as cancer research. Additionally, more research is needed to fully understand the mechanisms of action of 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide has been achieved using several methods, including the reaction of 4-methylbenzenesulfonyl chloride with 2-(pyridin-3-yloxy)propylamine followed by the addition of acetic anhydride. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-hydroxypropyl)pyridin-3-amine followed by the addition of acetic anhydride. These methods have been optimized to produce high yields of 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can reduce inflammation in the brain. 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(2-pyridin-3-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-6-8-16(9-7-14)21(26(3,23)24)13-18(22)20-11-15(2)25-17-5-4-10-19-12-17/h4-10,12,15H,11,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHMLSLZCOUESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC(C)OC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[2-(hydroxymethyl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5904858.png)
![5-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoxaline](/img/structure/B5904867.png)
![N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine](/img/structure/B5904878.png)


![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5904898.png)

![7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5904906.png)



![7-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904928.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-methylpropanamide](/img/structure/B5904934.png)